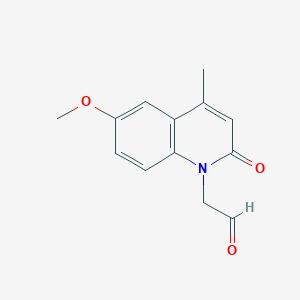![molecular formula C7H4N2O3S B8486318 7-Nitrobenzo[d]isothiazol-3(2H)-one](/img/structure/B8486318.png)
7-Nitrobenzo[d]isothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitrobenzo[d]isothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolones. It is characterized by the presence of a nitro group at the 7th position of the benzisothiazolone ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of 1,2-benzisothiazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Nitrobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 7-amino-1,2-benzisothiazol-3-one.
Substitution: Formation of substituted benzisothiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
7-Nitrobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Benzisothiazol-3-one: Lacks the nitro group and has different reactivity and applications.
2-Methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with distinct properties and uses.
2-Octyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness: 7-Nitrobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H4N2O3S |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
7-nitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) |
Clé InChI |
LHYONJUQUSYTNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])SNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidineacetamide,4-(phenylmethyl)-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8486237.png)

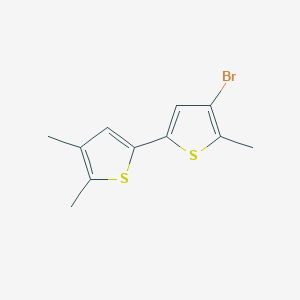
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B8486263.png)
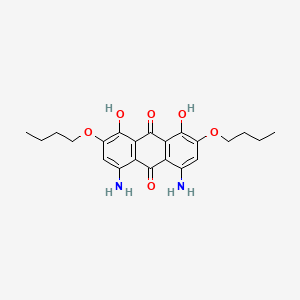
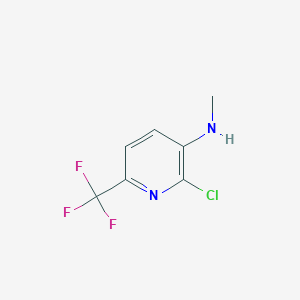
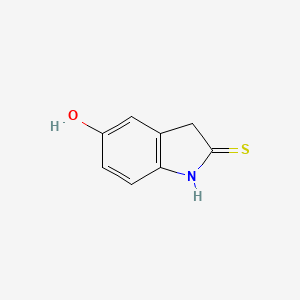
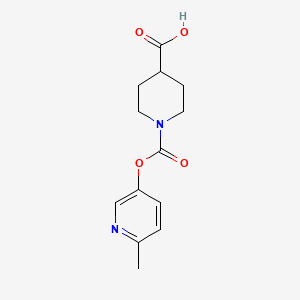
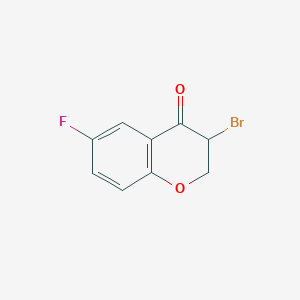
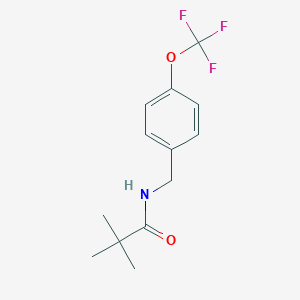
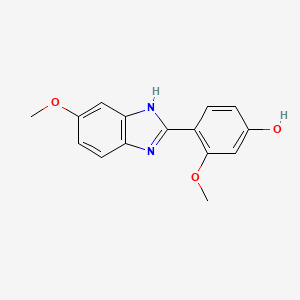
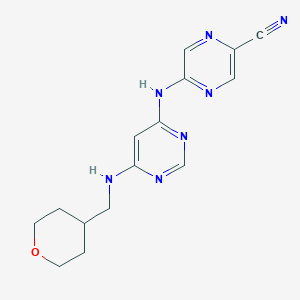
![Ethyl [5-(2-amino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetate](/img/structure/B8486340.png)
